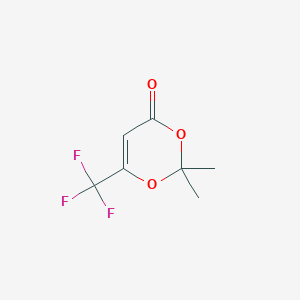

2,2-Dimethyl-6-trifluoromethyl-1,3-dioxin-4-one

Description

2,2-Dimethyl-6-trifluoromethyl-1,3-dioxin-4-one is a heterocyclic compound featuring a 1,3-dioxin-4-one core with methyl groups at the 2-position and a trifluoromethyl (-CF₃) substituent at the 6-position. This electron-deficient scaffold is widely utilized in organic synthesis, particularly in conjugate addition reactions and as a precursor for bioactive molecules. The trifluoromethyl group enhances electrophilicity and metabolic stability, making this compound valuable in medicinal and agrochemical research .

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-6-(trifluoromethyl)-1,3-dioxin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O3/c1-6(2)12-4(7(8,9)10)3-5(11)13-6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSVUFZAWAXUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=CC(=O)O1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456170 | |

| Record name | 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164021-30-1 | |

| Record name | 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-trifluoromethyl-1,3-dioxin-4-one typically involves the reaction of trifluoromethyl ketones with dioxin derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxin ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-trifluoromethyl-1,3-dioxin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethyl-6-trifluoromethyl-1,3-dioxin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-trifluoromethyl-1,3-dioxin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity and ability to form stable complexes with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences reactivity, stability, and applications. Key analogs include:

Key Observations:

- Electronic Effects : The trifluoromethyl group in the target compound increases electrophilicity compared to methyl or alkyl-substituted analogs, enhancing reactivity in conjugate additions (e.g., Mukaiyama aldol reactions) .

- Steric Impact : Bulky substituents (e.g., phenylbutenyl) reduce reaction rates in sterically demanding transformations, while smaller groups (e.g., -CF₃, -CH₃) favor faster kinetics .

- Thermal Stability : Methyl-substituted analogs (e.g., 2,2,6-trimethyl-1,3-dioxin-4-one) exhibit lower boiling points (~65°C at 2 mmHg) compared to trifluoromethyl derivatives, which likely have higher thermal stability due to stronger C-F bonds .

Biological Activity

Overview

2,2-Dimethyl-6-trifluoromethyl-1,3-dioxin-4-one (CAS No. 164021-30-1) is an organic compound characterized by its unique chemical structure that includes a trifluoromethyl group and a dioxin ring. Its molecular formula is C7H7F3O3, with a molecular weight of 196.12 g/mol. The compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities and interactions with biomolecules .

The compound's structure contributes to its reactivity and biological activity. The trifluoromethyl group enhances its ability to form stable complexes with enzymes and receptors, potentially modulating various biochemical pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets. This interaction can lead to alterations in enzyme activity and signal transduction pathways, which are critical for various physiological processes.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound demonstrate significant antibacterial properties against resistant strains .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific kinases, which are crucial in various signaling pathways related to cancer and other diseases .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Inhibition of Kinase Activity : A study demonstrated that derivatives of dioxin compounds could selectively inhibit G protein-coupled receptor kinases (GRKs), suggesting therapeutic potential in cardiovascular diseases .

- Antibacterial Properties : Research highlighted the effectiveness of dioxin derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as new antibiotic agents .

- Anticancer Effects : In vitro studies indicated that this compound could induce apoptosis in certain cancer cell lines, warranting further investigation into its use as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2,2-Dimethyl-6-trifluoromethyl-1,3-dioxin-4-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via vinylogous Mukaiyama aldol addition or condensation reactions. A typical procedure involves reacting a silyl ketene acetal derivative of 2,2,6-trimethyl-1,3-dioxin-4-one with trifluoromethyl-containing aldehydes under Lewis acid catalysis (e.g., BF₃·Et₂O or TiCl₄). Monitoring reaction temperature (150°C in xylene) and stoichiometry is critical to avoid side products. Post-reaction, distillation under reduced pressure (e.g., 1 torr) yields purified product (67% yield reported for analogous dioxinones) . Optimization Tips :

- Use anhydrous solvents to prevent hydrolysis.

- Control exothermic reactions via dropwise addition of reagents.

- Purify via flash chromatography or recrystallization.

| Reaction Step | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Aldol Addition | BF₃·Et₂O | Toluene | 67 | >95 |

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- GC Analysis : Confirm purity (>95% via GC with flame ionization detector) .

- NMR Spectroscopy : Key signals include δ 1.5–1.7 ppm (geminal dimethyl groups) and δ 6.0–6.5 ppm (trifluoromethyl-coupled protons). ¹⁹F NMR detects trifluoromethyl resonance near δ -60 to -70 ppm .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 224 (C₈H₇F₃O₃) with fragmentation patterns confirming the dioxinone ring .

Q. What factors influence the stability of this compound under different storage and reaction conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert gas (N₂/Ar) .

- Moisture Sensitivity : Hydrolyzes in aqueous media; use anhydrous solvents (e.g., THF, toluene) .

- Light Sensitivity : Store in amber vials to prevent photodegradation.

Q. How does the trifluoromethyl group affect the compound’s reactivity compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the 4-position, facilitating nucleophilic attacks (e.g., in aldol reactions). It also increases thermal stability but reduces solubility in polar solvents. Comparative studies with methyl analogs show 10–20% faster reaction rates in Friedel-Crafts alkylation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported reactivity or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for ¹H/¹³C shifts) .

- Controlled Replication : Repeat syntheses under standardized conditions (e.g., 150°C, BF₃·Et₂O catalysis) to isolate variables.

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., hydrolyzed diketones) .

Q. What advanced applications does this compound have in synthesizing complex organic molecules?

- Methodological Answer :

- Natural Product Synthesis : Serves as a precursor for pyrone-based pheromones (e.g., Rosaliapyrone derivatives) .

- Heterocyclic Chemistry : Used in [4+2] cycloadditions to form tetrahydropyran intermediates for drug candidates .

Q. How can computational chemistry predict reaction pathways involving this dioxinone?

- Methodological Answer :

- DFT Studies : Calculate transition-state energies for aldol additions (e.g., Gibbs free energy barriers).

- Molecular Dynamics : Simulate solvent effects on regioselectivity (e.g., toluene vs. DMF) .

Example Workflow :

Optimize geometry at B3LYP/6-31G(d).

Calculate Fukui indices to identify electrophilic sites.

Q. What methodologies are recommended for analyzing byproducts or degradation products formed during its reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.